molecular formula C11H13NO2 B13165020 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde

4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde

Cat. No.: B13165020
M. Wt: 191.23 g/mol
InChI Key: NGOWWDMWTYNVDS-UHFFFAOYSA-N
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Description

4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxyazetidine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by its attachment to the benzaldehyde core. The hydroxy group is introduced through selective oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzaldehyde can be reduced to form alcohols.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine group can form hydrogen bonds with biological macromolecules, influencing their function. The benzaldehyde core can undergo electrophilic interactions, affecting various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyazetidin-1-yl)benzoic acid
  • 4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone

Comparison

Compared to similar compounds, 4-(3-Hydroxyazetidin-1-yl)-2-methylbenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(3-hydroxyazetidin-1-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C11H13NO2/c1-8-4-10(3-2-9(8)7-13)12-5-11(14)6-12/h2-4,7,11,14H,5-6H2,1H3

InChI Key

NGOWWDMWTYNVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(C2)O)C=O

Origin of Product

United States

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